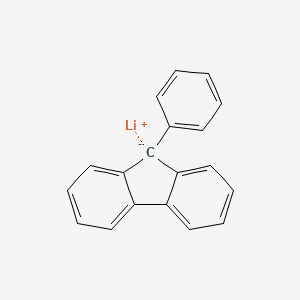
Methyl 3-(2-methylidenecyclohexyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-methylidenecyclohexyl)propanoate: is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methylidenecyclohexyl)propanoate typically involves the esterification of 3-(2-methylidenecyclohexyl)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-(2-methylidenecyclohexyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters with different functional groups.
科学研究应用
Chemistry: Methyl 3-(2-methylidenecyclohexyl)propanoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and is often employed in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed reactions, such as ester hydrolysis by esterases.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of medicinal compounds. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
作用机制
The mechanism of action of methyl 3-(2-methylidenecyclohexyl)propanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The cyclohexyl ring and methylene group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
相似化合物的比较
- Methyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(2-methylidenecyclohexyl)propanoate
- Methyl 3-(2-methylcyclohexyl)propanoate
Comparison:
- Methyl 3-(2-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a methylene group, which affects its reactivity and applications.
- Ethyl 3-(2-methylidenecyclohexyl)propanoate: The ethyl ester has a slightly different odor profile and may have different applications in fragrances.
- Methyl 3-(2-methylcyclohexyl)propanoate: The absence of the methylene group makes this compound less reactive in certain chemical reactions.
Methyl 3-(2-methylidenecyclohexyl)propanoate stands out due to its unique combination of a cyclohexyl ring, methylene group, and ester functionality, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
2359-69-5 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
methyl 3-(2-methylidenecyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h10H,1,3-8H2,2H3 |
InChI 键 |
YALFRQCLVBNACW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1CCCCC1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


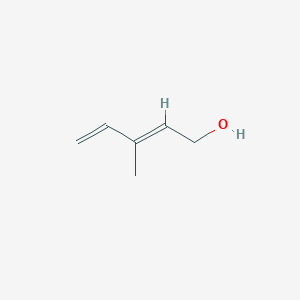
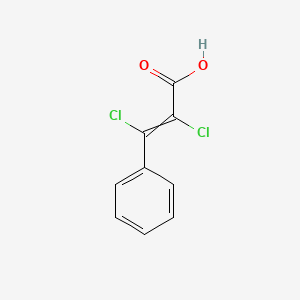
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

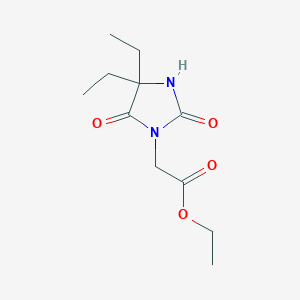
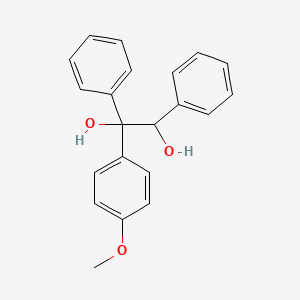
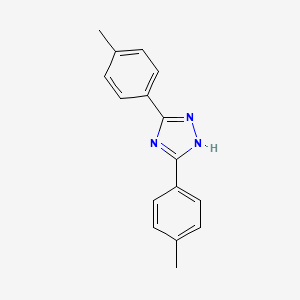
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
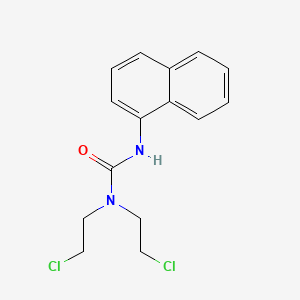


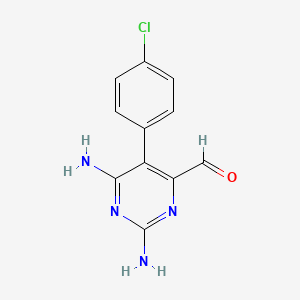
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
